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Executive Summary

GSK3494245 (also known as DDD01305143 and compound 8) is a novel, orally bioavailable
small molecule that was identified as a preclinical candidate for the treatment of visceral
leishmaniasis (VL).[1][2] The compound emerged from a phenotypic screening campaign and
subsequent lead optimization program.[3] GSK3494245 acts via a novel mechanism of action,
selectively inhibiting the chymotrypsin-like activity of the Leishmania proteasome.[1][4]
Extensive preclinical studies demonstrated its potent in vitro and in vivo activity against
clinically relevant Leishmania species, favorable pharmacokinetic properties in multiple
preclinical species, and a promising safety profile.[1][3] Although the clinical development of
GSK3494245 for visceral leishmaniasis was discontinued due to complexities in its
pharmacokinetic profile in humans, the preclinical data package provides a valuable case study
in antiparasitic drug discovery.[5][6]

Mechanism of Action: Selective Proteasome
Inhibition
GSK3494245 exerts its anti-leishmanial effect by selectively inhibiting the chymotrypsin-like

activity of the parasite's 20S proteasome.[1][7] This inhibition is highly specific for the parasite's
proteasome over the human ortholog, which is a key attribute for its therapeutic index.[3]
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The mechanism involves the binding of GSK3494245 to a previously undiscovered inhibitory
site located between the 34 and 35 subunits of the Leishmania proteasome.[1][7] This binding
pocket is induced upon engagement of the inhibitor and is not present in the apo structure of
the enzyme.[1] The selectivity of GSK3494245 is attributed to the exploitation of divergent
amino acid residues between the human and kinetoplastid parasite 34 subunits lining this
pocket.[1] Inhibition of the proteasome's chymotrypsin-like activity disrupts protein homeostasis
within the parasite, leading to cell cycle arrest and ultimately parasite death.[4]
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Fig. 1: Signaling pathway of GSK3494245's mechanism of action.
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Data Presentation
In Vitro Activity

GSK3494245 demonstrated potent activity against various Leishmania species and life-cycle
stages. The following table summarizes its in vitro efficacy.

Leishmania .

Assay . Strain EC50 (pM) Reference
Species

Intramacrophage

Amastigotes L. donovani - 1.6 [8]

(THP-1 cells)

Promastigotes L. donovani - 0.014 [1]

Promastigotes L. tarentolae - 0.040 [1]

In Vitro Proteasome Inhibition

The inhibitory activity of GSK3494245 against the chymotrypsin-like activity of the Leishmania
proteasome is presented below.

Assay Source IC50 (pM) Reference

Chymotrypsin-like )
o L. donovani cell lysate  0.16 + 0.01 [1]
Proteasome Activity

Pharmacokinetics in Preclinical Species

The pharmacokinetic profile of GSK3494245 was evaluated in several preclinical species
following intravenous (1V) and oral (PO) administration.
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Bioavail CL
. Dose . . Vss Referen
Species Route ability (mL/min T1/2 (h)
(mglkg) (L/kg) ce
(%) Ikg)
Mouse
3 \Y, - - 2.2 - [1]
(CD-1)
10 PO 18 - - - [1]
Rat
(Sprague 3 v - - 1.0 - [1]
-Dawley)
10 PO 35 - - - [1]
Dog
3 \Y, - - 1.3 - [1]
(Beagle)
10 PO 46 - - - [1]

CL.: Clearance; Vss: Volume of distribution at steady state; T1/2: Half-life.

In Vivo Efficacy

The in vivo efficacy of GSK3494245 was assessed in a mouse model of visceral leishmaniasis.

Efficacy (%

. Leishmania Treatment reduction in
Animal Model ] ] ] Reference
Strain Regimen parasite
burden)
ED90 = 16
) L. donovani 25 mgl/kg, PO,
BALB/c mice ) mg/kg, ED99 = [3]
(LvV9) b.i.d. for 10 days
30 mg/kg

PO: Oral administration; b.i.d.: twice daily; ED90/ED99: Effective dose to reduce parasite
burden by 90%/99%.

Experimental Protocols
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In Vitro Intramacrophage Amastigote Assay

This assay assesses the activity of compounds against the intracellular amastigote stage of
Leishmania, which is the clinically relevant form of the parasite.

Intramacrophage Amastigote Assay Workflow
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Fig. 2: Workflow for the in vitro intramacrophage amastigote assay.

Methodology:

 Human THP-1 monocytes are seeded in 384-well plates and differentiated into macrophages
using phorbol 12-myristate 13-acetate (PMA).

o The differentiated macrophages are then infected with Leishmania donovani amastigotes.
» Following infection, serial dilutions of GSK3494245 are added to the wells.

e The plates are incubated for 72 hours to allow for parasite proliferation and compound
activity.

o After incubation, the cells are fixed and stained with a nuclear stain, such as DAPI.

e The plates are imaged using an automated high-content imaging system to quantify the
number of intracellular parasites per macrophage.

e The percentage of parasite inhibition is calculated relative to vehicle-treated controls, and
EC50 values are determined by non-linear regression analysis.

In Vivo Mouse Model of Visceral Leishmaniasis
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This model is used to evaluate the in vivo efficacy of drug candidates against an established
Leishmania infection.

In Vivo Efficacy Model Workflow
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Fig. 3: Workflow for the in vivo mouse model of visceral leishmaniasis.

Methodology:

» Female BALB/c mice are infected via the lateral tail vein with Leishmania donovani (e.g., LV9
strain) amastigotes.

o Treatment with GSK3494245, formulated for oral administration, is initiated at a specified
time post-infection (e.g., day 7).

o The compound is typically administered twice daily for a period of 10 days. A vehicle control
group and a positive control group (e.g., miltefosine) are included.

e Animals are monitored daily for clinical signs of disease and body weight changes.

o At the end of the treatment period, mice are euthanized, and their livers and spleens are
harvested.

e The parasite burden in the liver and spleen is determined by counting the number of
amastigotes in Giemsa-stained tissue smears and is expressed as Leishman-Donovan Units
(LDUs).

o The percentage of parasite inhibition is calculated by comparing the LDU of treated groups
to the vehicle control group, and the effective dose (ED) values are determined.
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Cryo-Electron Microscopy (Cryo-EM) Structure
Determination

The high-resolution structure of the Leishmania 20S proteasome in complex with GSK3494245
was determined using single-particle cryo-EM.

Methodology:

The 20S proteasome from Leishmania tarentolae is purified.
e The purified proteasome is incubated with an excess of GSK3494245.

e The complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to
vitrify the sample.

o Cryo-EM data is collected on a high-end transmission electron microscope equipped with a
direct electron detector.

e Alarge dataset of particle images is collected.

e The images are processed using specialized software to perform particle picking, 2D
classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the
proteasome-inhibitor complex.

e An atomic model of the complex is built into the cryo-EM density map to reveal the binding
site and interactions of GSK3494245.[1]

Conclusion

The preclinical development of GSK3494245 represents a significant advancement in the
search for novel treatments for visceral leishmaniasis. Its unique mechanism of action, potent
and selective activity, and favorable preclinical pharmacokinetic and efficacy profiles
highlighted its potential as a promising drug candidate. While its development was ultimately
halted, the comprehensive preclinical data package serves as a valuable resource for the
scientific community, offering insights into a validated drug target and a well-characterized
chemical series for future antiparasitic drug discovery efforts. The detailed methodologies and
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structured data presented in this guide provide a thorough overview of the rigorous preclinical
evaluation of GSK3494245.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

2. Preclinical candidate for the treatment of visceral leishmaniasis that acts through
proteasome inhibition - PubMed [pubmed.ncbi.nim.nih.gov]

» 3. Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical
Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nim.nih.gov]

o 4. researchgate.net [researchgate.net]

« 5. GSK245 (DDD1305143) | DNDi [dndi.org]

e 6. hra.nhs.uk [hra.nhs.uk]

e 7.pnas.org [pnas.org]

e 8. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Preclinical Development of GSK3494245: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11932695#preclinical-development-of-gsk3494245]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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